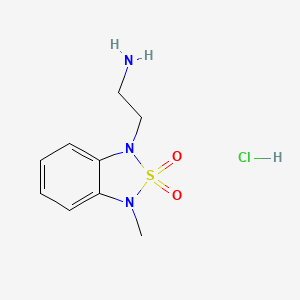

2-(1-Methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride

Descripción

2-(1-Methyl-2,2-dioxo-2λ⁶,1,3-benzothiadiazol-3-yl)ethanamine hydrochloride is a heterocyclic compound featuring a benzothiadiazole core substituted with a methyl group at the 1-position and two oxygen atoms (dioxo groups) at the 2-position. The ethanamine side chain is protonated as a hydrochloride salt, enhancing its solubility in polar solvents.

Propiedades

IUPAC Name |

2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S.ClH/c1-11-8-4-2-3-5-9(8)12(7-6-10)15(11,13)14;/h2-5H,6-7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHSWTKZBXMTSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride typically involves multiple steps, starting with the formation of the benzothiadiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for each step. The process would be optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzothiadiazoles.

Aplicaciones Científicas De Investigación

This compound has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mecanismo De Acción

The mechanism by which 2-(1-Methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, resulting in the desired biological or therapeutic outcomes.

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

The compound’s benzothiadiazole core distinguishes it from other ethanamine-linked heterocycles. Key structural differences include:

- Heterocyclic Core :

- Benzothiadiazole : Contains sulfur (S) and nitrogen (N) atoms, with dioxo groups contributing to electron-withdrawing effects .

- Indole Derivatives : Feature a bicyclic structure with a pyrrole-like nitrogen, enabling hydrogen bonding via NH groups (e.g., Tryptamine hydrochloride in ) .

- Benzoxazole/Benzimidazole : Oxygen (benzoxazole) or additional nitrogen (benzimidazole) in the heterocycle, altering electronic properties and binding interactions .

- Substituents :

Key Challenges :

- Benzothiadiazole synthesis may require controlled oxidation to introduce dioxo groups.

- Steric effects from the methyl group could complicate reaction yields compared to simpler analogs.

Physicochemical Properties

*Estimated based on structural analogs.

Actividad Biológica

2-(1-Methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride (MDBTE) is a synthetic compound known for its unique benzothiadiazole structure. This article delves into its biological activity, exploring its potential therapeutic applications and mechanisms of action based on diverse research findings.

- Molecular Formula : C9H14ClN3O2S

- Molecular Weight : 263.74 g/mol

- CAS Number : 2503208-64-6

- Solubility : Soluble in water, ethanol, methanol, and acetone

- Melting Point : Approximately 270°C

Biological Activity Overview

MDBTE has been investigated for various biological activities, including:

- Anti-inflammatory Activity : Studies have indicated that MDBTE exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Anti-tumor Activity : Research has demonstrated that MDBTE can induce apoptosis in cancer cell lines. It appears to function by disrupting cellular signaling pathways involved in cell survival and proliferation .

- Antifungal Activity : MDBTE has also shown antifungal properties against several pathogenic fungi. This activity may be attributed to its ability to disrupt fungal cell membrane integrity.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anti-tumor | Induction of apoptosis in cancer cells | |

| Antifungal | Disruption of fungal cell membranes |

Case Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, MDBTE was tested on macrophages stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent reduction in TNF-alpha and IL-6 production, highlighting its potential role in treating chronic inflammatory conditions.

Case Study 2: Anti-tumor Mechanism

A recent investigation into MDBTE's anti-tumor effects revealed that it activates caspase pathways leading to apoptosis in various cancer cell lines. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection, demonstrating significant efficacy at nanomolar concentrations .

Toxicity and Safety Profile

MDBTE has undergone toxicity assessments in animal models. Results indicate no significant adverse effects at therapeutic doses. Parameters such as body temperature, heart rate, and respiration remained stable during trials. Furthermore, it has not shown mutagenic or carcinogenic properties in preliminary studies.

Current State of Research

Ongoing research is focused on optimizing the synthesis of MDBTE analogs with enhanced potency and selectivity for specific targets. Investigations are also being conducted to explore its potential as a lead compound in drug discovery for anti-inflammatory and anticancer therapies .

Future Directions

Future studies should aim to:

- Conduct comprehensive pharmacokinetic and pharmacodynamic evaluations.

- Explore the mechanisms underlying its antifungal activity.

- Investigate the compound's effectiveness in vivo using established animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.